
Minocycline-d6 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minocycline-d6 Dihydrochloride is a deuterated form of Minocycline Hydrochloride, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 Dihydrochloride involves the deuteration of Minocycline Hydrochloride. The process typically starts with the preparation of 7-amino-6-demethyl-6-deoxytetracycline, followed by a series of chemical reactions to introduce deuterium atoms . The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using recrystallization techniques to obtain the desired dihydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
Minocycline-d6 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Minocycline-d6, such as N-oxides, amines, and halogenated compounds. These derivatives are often used in further research and development .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Overview:
Minocycline-d6 dihydrochloride is particularly valuable in pharmacokinetic studies. The incorporation of deuterium atoms enables precise tracking of the compound within biological systems.
Key Applications:
- Tracing and Metabolism: Researchers utilize this compound to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in various biological contexts. The deuterium labeling enhances the sensitivity and specificity of detection methods such as mass spectrometry.
- Drug Interaction Studies: It is instrumental in investigating drug-drug interactions, allowing scientists to assess how other drugs may alter the pharmacokinetic properties of minocycline.
Biomedical Research
Overview:
The anti-inflammatory and antibacterial properties of minocycline make it a focus in various biomedical research fields.
Key Applications:
- Bacterial Resistance Studies: this compound is used to study mechanisms of bacterial resistance, particularly against multidrug-resistant strains. Its effectiveness against resistant bacteria has been documented in clinical settings .
- Neuroprotection Research: Preclinical studies have indicated that minocycline may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Investigating these effects using the deuterated form allows for better tracking of the drug's action in the brain .
Clinical Case Studies
Overview:
Several clinical studies have highlighted the efficacy of minocycline in treating infections and its potential beyond antibiotic use.
Key Findings:
- A systematic review indicated that minocycline treatment had a clinical success rate of 72.6% among patients with nosocomial infections, demonstrating its effectiveness against resistant Gram-negative bacteria like Acinetobacter baumannii .
- In cases involving neurodegenerative conditions, minocycline has shown promise in delaying disease progression by inhibiting inflammatory pathways .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Pharmacokinetics | Tracing ADME profiles using deuterated labeling | Enhanced detection sensitivity; important for drug interaction studies |
Bacterial Resistance | Studying mechanisms of resistance against antibiotics | Effective against multidrug-resistant strains; supports combination therapies |
Neuroprotection | Investigating effects on neurodegenerative diseases | Delays progression in animal models; inhibits inflammatory pathways |
Clinical Efficacy | Evaluating effectiveness in treating infections | 72.6% success rate; significant impact on resistant infections |
Mécanisme D'action
Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracycline: The parent compound of Minocycline, used widely as an antibiotic.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Chlortetracycline: An older tetracycline antibiotic with a broader spectrum of activity.
Uniqueness
Minocycline-d6 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound is crucial .
Activité Biologique
Minocycline-d6 dihydrochloride is a stable isotope-labeled form of the tetracycline antibiotic minocycline, which has garnered attention not only for its antimicrobial properties but also for its diverse biological activities. This article explores the biological activity of minocycline-d6, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of this compound
Minocycline is a semisynthetic derivative of tetracycline, primarily known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of deuterium in minocycline-d6 enhances its stability and allows for more precise pharmacokinetic studies. This compound exhibits several off-target effects, including anti-inflammatory, neuroprotective, and anti-apoptotic activities, making it a candidate for various therapeutic applications beyond antibiotic use.
Minocycline-d6 exerts its biological effects through multiple mechanisms:
- Antimicrobial Activity : It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to bacteriostatic effects against a wide range of pathogens .
- Anti-inflammatory Effects : Minocycline-d6 inhibits matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), thereby reducing inflammation in various models .
- Neuroprotection : The compound has shown efficacy in protecting neurons from apoptosis in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. It prevents mitochondrial cytochrome c release and upregulates anti-apoptotic proteins like Bcl-2 .
- Immunomodulatory Effects : Minocycline-d6 modulates immune responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in the pathogenesis of neuroinflammatory conditions .
Pharmacokinetics
Minocycline-d6 demonstrates favorable pharmacokinetic properties:
- Absorption : It is rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1 to 2 hours post-administration .
- Distribution : The compound has high tissue penetration, including the central nervous system (CNS), where it reaches therapeutically relevant concentrations. It shows significant accumulation in the liver and gallbladder .
- Metabolism : The deuterated form may alter metabolic pathways slightly compared to non-labeled minocycline, potentially affecting its half-life and elimination profile.
Case Studies and Research Findings
Several studies have highlighted the biological activity of minocycline-d6:
- Neuroprotection in ALS Models : In a study involving SOD1 mutant mice, minocycline administration resulted in delayed progression of ALS-like symptoms and reduced apoptosis in motor neurons .
- Reduction of Inflammatory Markers : A clinical trial assessing minocycline's effects on multiple sclerosis patients demonstrated significant reductions in MRI lesions and inflammatory cytokines over 24 months of treatment .
- Psychiatric Applications : Research indicates that minocycline may have therapeutic potential in treating psychiatric disorders due to its anti-inflammatory properties and ability to modulate neuroimmune interactions .
Data Table: Biological Activities of Minocycline-d6
Propriétés
Numéro CAS |
1036070-10-6 |
---|---|
Formule moléculaire |
C23H27N3O7 |
Poids moléculaire |
463.52 |
Nom IUPAC |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |
Clé InChI |
FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Synonymes |
[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride; Arestin-d6; Dynacin-d6; Klinomycin-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.